2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile
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Overview
Description
2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a prop-2-enoyl group and a pyridine ring substituted with a carbonitrile group. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-prop-2-enoylpiperazine with 3-cyanopyridine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with 3-cyanopyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyridine and piperazine compounds .
Scientific Research Applications
2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but contains a pyrimidine ring instead of a pyridine ring and a carboxamide group instead of a carbonitrile group.
2-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile: This compound is structurally similar but lacks the prop-2-enoyl group on the piperazine ring.
Uniqueness
2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile is unique due to the presence of the prop-2-enoyl group on the piperazine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile .
Properties
IUPAC Name |
2-(4-prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-2-12(18)16-6-8-17(9-7-16)13-11(10-14)4-3-5-15-13/h2-5H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZPDPLCLIVGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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